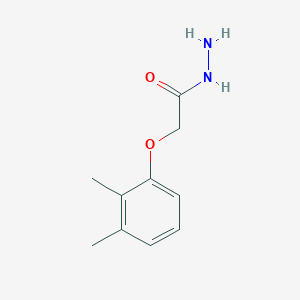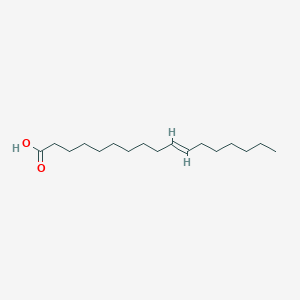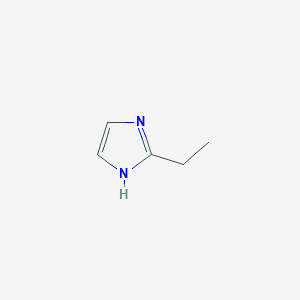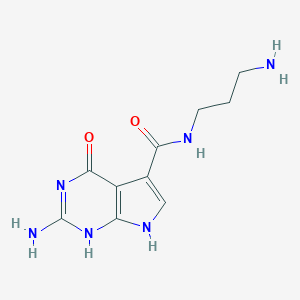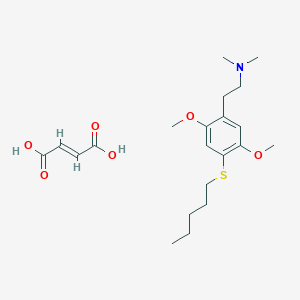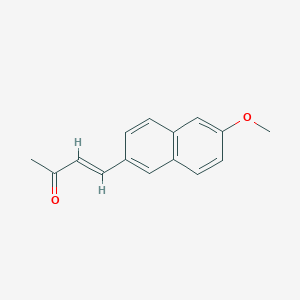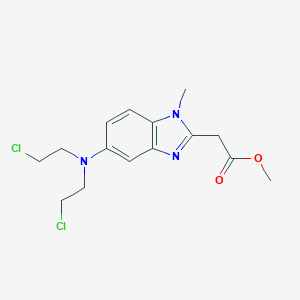
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, also known as Me-BCNU, is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that has been extensively studied for its anti-tumor activity. Me-BCNU has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma.
Mechanism Of Action
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester exerts its anti-tumor activity by alkylating DNA and RNA, which leads to DNA cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester also induces apoptosis, which is a programmed cell death mechanism that occurs in response to cellular stress.
Biochemical And Physiological Effects
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been shown to have both acute and long-term toxicities. Acute toxicities include myelosuppression, nausea, vomiting, and neurotoxicity. Long-term toxicities include pulmonary fibrosis, renal toxicity, and secondary malignancies. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been shown to have effects on the immune system, including suppression of T-cell and B-cell function.
Advantages And Limitations For Lab Experiments
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester is a potent alkylating agent that has been extensively studied for its anti-tumor activity. It has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases. However, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has significant toxicities, which limit its use in clinical settings. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has a short half-life, which requires frequent dosing.
Future Directions
Despite the limitations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, there are several future directions for research. One direction is to develop new formulations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester that enhance its delivery to tumor cells and reduce its toxicity to normal cells. Another direction is to explore the use of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester in combination with other chemotherapeutic agents to enhance their anti-tumor activity. Finally, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be used as a tool to study the mechanisms of DNA damage and repair, which can lead to the identification of new targets for cancer therapy.
Synthesis Methods
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be synthesized by reacting 1-methyl-1-nitrosourea with 5-amino-1-methylbenzimidazole in the presence of acetic anhydride. The reaction yields 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester as a white crystalline solid with a melting point of 98-100°C. The purity of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been extensively studied for its anti-tumor activity. It has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been used in combination with other chemotherapeutic agents to enhance their anti-tumor activity. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases.
properties
CAS RN |
134426-36-1 |
|---|---|
Product Name |
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester |
Molecular Formula |
C15H19Cl2N3O2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
methyl 2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]acetate |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19-13-4-3-11(20(7-5-16)8-6-17)9-12(13)18-14(19)10-15(21)22-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
HYCJNQJFVUSIND-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Other CAS RN |
134426-36-1 |
synonyms |
5-(bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester 5-BCMBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
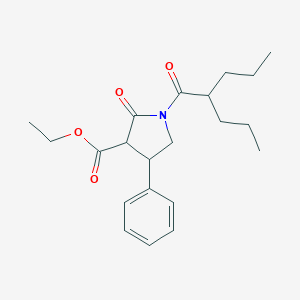


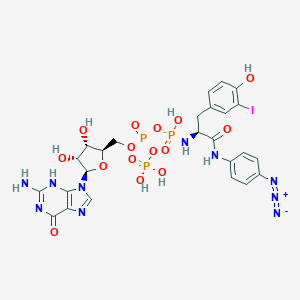
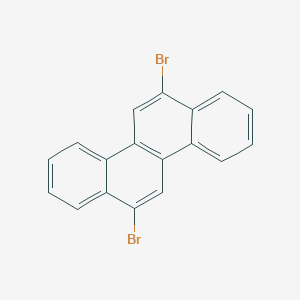
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
